N-dansyl ethylamine

Description

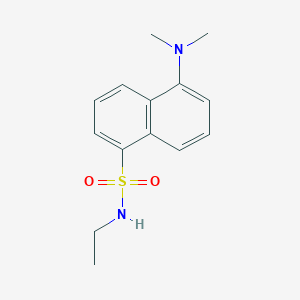

N-Dansyl ethylamine is a dansyl derivative of ethylamine, where the dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) is covalently linked to the ethylamine backbone. This compound is widely utilized as a fluorescent probe in biochemical and pharmacological studies due to its strong fluorescence properties, which are sensitive to environmental changes such as pH, polarity, and binding interactions. The dansyl group enhances the molecule's ability to act as a sensor in tracking molecular interactions, enzyme activity, and cellular localization.

Properties

Molecular Formula |

C14H18N2O2S |

|---|---|

Molecular Weight |

278.37 g/mol |

IUPAC Name |

5-(dimethylamino)-N-ethylnaphthalene-1-sulfonamide |

InChI |

InChI=1S/C14H18N2O2S/c1-4-15-19(17,18)14-10-6-7-11-12(14)8-5-9-13(11)16(2)3/h5-10,15H,4H2,1-3H3 |

InChI Key |

IUPVXOPOSRQPJG-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-dansyl ethylamine is synthesized by reacting dansyl chloride with ethylamine. The reaction typically occurs in an organic solvent such as acetone or acetonitrile, under basic conditions provided by a base like sodium carbonate or sodium bicarbonate. The reaction proceeds as follows:

- Dissolve dansyl chloride in acetone or acetonitrile.

- Add ethylamine to the solution.

- Introduce a base such as sodium carbonate to the mixture.

- Stir the reaction mixture at room temperature for a specified period, usually around 1 hour.

- Purify the product by recrystallization or chromatography.

Industrial Production Methods

While the laboratory synthesis of this compound is straightforward, industrial production may involve scaling up the reaction with optimized conditions to ensure high yield and purity. This includes precise control of reaction temperature, solvent choice, and purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-dansyl ethylamine primarily undergoes substitution reactions due to the presence of the sulfonamide group. The compound can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: These reactions typically involve nucleophiles that can attack the sulfonamide group, leading to the formation of new derivatives.

Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize the ethylamine moiety.

Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the sulfonamide group to amines.

Major Products Formed

Substitution Products: Various derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the ethylamine moiety.

Reduction Products: Reduced amine derivatives.

Scientific Research Applications

Fluorescent Labeling in Biochemistry

N-Dansyl ethylamine is primarily used for the fluorescent labeling of proteins and peptides. When conjugated with amines, it forms stable fluorescent sulfonamide adducts that can be detected using fluorescence spectroscopy. This property is particularly useful for:

- Protein Sequencing : this compound allows for the identification of N-terminal amino acids in peptides, facilitating protein sequencing efforts.

- Amino Acid Analysis : It aids in the analysis of amino acids in hydrolysates, improving the resolution and sensitivity of chromatographic methods such as High-Performance Liquid Chromatography (HPLC) .

Study of Protein Dynamics

The environment-sensitive fluorescence properties of this compound enable researchers to investigate protein folding and dynamics. The dansyl moiety can interact with various biomolecules, allowing for:

- Fluorescence Resonance Energy Transfer (FRET) : This technique utilizes the energy transfer between excited dansyl groups and nearby chromophores (like tryptophan) to study protein interactions and conformational changes .

- Real-Time Monitoring : The incorporation of this compound into proteins like calmodulin (CaM) has been shown to facilitate real-time monitoring of molecular interactions, providing insights into cellular processes .

Drug Development Applications

This compound has been explored in drug development, particularly in synthesizing novel compounds with potential therapeutic effects:

- Anticancer Research : Recent studies have demonstrated that sulfonamides formed from this compound exhibit promising anticancer activity. Molecular docking studies have indicated that these compounds can effectively bind to specific drug targets .

- Polyamine Transport Studies : this compound derivatives are used as probes to study polyamine uptake mechanisms in cells, providing insights into cellular transport systems and their implications in cancer biology .

Methodological Innovations

Innovative methodologies utilizing this compound have emerged, enhancing the sensitivity and specificity of analytical techniques:

- Mass Spectrometry : A new method for the dansylation of unactivated alcohols has improved mass spectral sensitivity, allowing for better detection and analysis of complex biological samples .

- Microarray Technologies : Dansyl-modified surfaces are being developed for microarray applications, where the fluorescent properties facilitate the detection of biomolecular interactions on solid supports .

Table 1: Applications of this compound

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Protein Sequencing | Labels N-terminal amino acids | Enhanced resolution in HPLC analysis |

| Protein Dynamics | Studies protein folding via FRET | Real-time monitoring of conformational changes |

| Drug Development | Anticancer compound synthesis | Promising binding affinities to drug targets |

| Polyamine Transport | Probes for studying transport mechanisms | Insights into cellular uptake pathways |

| Analytical Methodologies | Improved mass spectrometry techniques | Enhanced sensitivity for biological samples |

Case Study Example: Anticancer Research

In a recent study, researchers synthesized several sulfonamide derivatives using this compound. These compounds were evaluated against various cancer cell lines, revealing significant cytotoxic effects at low concentrations. Molecular docking simulations indicated strong binding affinities to key oncogenic targets, suggesting potential for further development as therapeutic agents .

Mechanism of Action

The fluorescence of N-dansyl ethylamine is due to the dansyl group, which absorbs light at a specific wavelength and emits light at a longer wavelength. This property is exploited in various analytical techniques. The molecular target is typically the amino group of peptides or proteins, where the dansyl group forms a stable bond, allowing for the detection and quantification of these biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on ethylamine derivatives and structurally related compounds, highlighting their biological, chemical, and functional differences.

Metabolic Pathways and Intermediates

Ethylamine and its derivatives exhibit distinct metabolic fates and biological effects:

Key Insight : Ethylamine’s metabolic role in ammonia production is less disruptive to CPA1/CPA2-dependent pathways compared to methylamine or formamide, suggesting structural differences influence toxicity .

Role in Drug Design and Enzyme Modulation

Ethylamine derivatives are critical in optimizing drug potency through structural modifications:

Key Insight : Bulky substituents (e.g., diethyl groups) reduce enzyme affinity, while cyclic amines (e.g., morpholine) maintain activity, highlighting the balance between steric effects and binding interactions .

Pharmacological and Toxicological Profiles

Ethylamine-containing compounds exhibit varying pharmacological effects:

Key Insight: Structural rigidity (e.g., cyclic vs.

Environmental and Analytical Behavior

Reactivity under environmental conditions varies:

| Compound | Reaction with Ozone | Product | Reference |

|---|---|---|---|

| Ethylamine | Forms nitroethane | No nitrate yield; nitroalkane formation. | |

| Glycine | Forms nitrate (>80% yield) | Efficient nitrate precursor. |

Key Insight: Primary amines like ethylamine favor nitroalkane formation under ozonation, unlike amino acids (e.g., glycine) that yield nitrates .

Biological Activity

N-dansyl ethylamine is a fluorescent compound that has garnered attention for its biological activity, particularly in biochemical and analytical applications. This article delves into its synthesis, biological interactions, and practical applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is synthesized from the reaction of dansyl chloride with ethylamine. The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is known for its strong fluorescent properties, making this compound a valuable tool in various biochemical assays.

- Molecular Formula : C₁₄H₁₅N₂O₂S

- Appearance : Yellow to green fluorescent solid or liquid, depending on concentration and solvent.

Synthesis

The synthesis of this compound typically follows these steps:

- Reaction Setup : Dry monoethylamine is introduced into a solution of dansyl chloride in chloroform.

- Reaction Conditions : The mixture is allowed to react at room temperature for a specified duration.

- Purification : The product is purified through standard techniques such as crystallization or chromatography.

Biological Activity

This compound exhibits significant biological activity due to its ability to label amino acids and proteins. This property enables researchers to track biomolecules during various biological processes.

- Fluorescent Labeling : The compound forms stable fluorescent adducts with primary and secondary amines, allowing for sensitive detection of low concentrations of analytes in proteomics and metabolic studies.

- Enzyme Interaction Studies : Its reactivity with amines makes it useful in studying enzyme kinetics and protein interactions .

Applications in Research

This compound has been employed in several research contexts:

- Amino Acid Analysis : It is commonly used for the derivatization of amino acids, facilitating their identification through chromatographic techniques .

- Biochemical Assays : The compound's fluorescent properties are leveraged in assays to monitor biological processes, including enzyme activities and protein interactions.

Table 1: Comparison of Fluorescent Probes

| Compound | Structure/Functionality | Unique Features |

|---|---|---|

| This compound | Fluorescent probe for labeling amines | High sensitivity in detecting biomolecules |

| Dansyl Chloride | Reacts with amines to form fluorescent adducts | Commonly used for amino acid derivatization |

| Dansylaniline | Aniline derivative of dansyl chloride | Used in studies involving aromatic amines |

Case Study: Amino Acid Derivatization

A study conducted on the derivatization of amino acids using this compound demonstrated its effectiveness in identifying N-terminal amino acids in peptides. The results indicated that the dansylation method provided clearer chromatograms compared to other quenching methods, enhancing the separation and identification of amino acid derivatives .

Q & A

Q. What are the recommended methods for synthesizing N-dansyl ethylamine with high purity?

this compound can be synthesized via nucleophilic substitution or dansylation reactions. Ethylamine derivatives are typically functionalized with dansyl chloride under controlled pH (8–9) in anhydrous solvents like dichloromethane. Purification involves column chromatography (silica gel, methanol/chloroform gradient) or recrystallization. Critical parameters include reaction temperature (0–4°C to minimize side reactions) and stoichiometric excess of dansyl chloride to ensure complete derivatization . Validate purity via HPLC (C18 column, fluorescence detection at 340/510 nm) and NMR (characteristic peaks: δ 2.7–3.1 ppm for ethylamine protons, δ 8.1–8.5 ppm for dansyl aromatic protons) .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

LC-MS/MS is preferred for sensitivity and specificity. Derivatization is unnecessary due to dansyl’s inherent fluorescence. Key parameters:

- LC : Reverse-phase C18 column, mobile phase = 0.1% formic acid in water/acetonitrile (gradient elution).

- MS/MS : Positive ionization mode, MRM transitions m/z 335 → 170 (quantifier) and 335 → 252 (qualifier) . For non-fluorescent applications, GC×GC-TOF-MS provides complementary data, especially for volatile derivatives. Calibration linearity (R² > 0.995) should be validated across 0.001–10 µg/L .

Q. How does pH influence the stability and reactivity of this compound?

this compound is stable at neutral to slightly acidic pH (5–7). Under alkaline conditions (>pH 9), the ethylamine group may undergo hydrolysis, while acidic environments (<pH 3) risk protonation of the dansyl sulfonamide, reducing fluorescence efficiency . Storage recommendations:

- Short-term : –20°C in amber vials (prevents photodegradation).

- Long-term : –80°C under inert gas (argon/nitrogen) to inhibit oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data involving ethylamine derivatives like this compound?

Multi-platform metabolomics (e.g., LC-MS/MS + GC×GC-TOF-MS) is critical. For example, ethylamine cultures show reduced TCA cycle intermediates (e.g., α-ketoglutarate) but elevated glyoxylic acid, suggesting alternative C2 metabolic routes . To reconcile discrepancies:

- Use isotopically labeled this compound (e.g., ¹³C/¹⁵N) to track metabolic flux.

- Apply Fisher ratio analysis to GC×GC data for identifying statistically significant biomarkers (e.g., 3-oxoglutaric acid in ethylamine metabolism) .

Q. What experimental design considerations are critical for studying this compound’s interactions with biological receptors?

- Binding assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify affinity (Kd). Dansyl’s fluorescence quenching upon binding enhances sensitivity .

- Negative controls : Include dansyl-only and ethylamine-only groups to isolate specific interactions.

- Computational modeling : Dock this compound into receptor active sites (e.g., sigma-1 ligand models) using software like AutoDock Vina, guided by structure-activity relationships from analogs like NE-100 .

Q. How can researchers mitigate risks when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis or high-concentration use .

- Waste disposal : Neutralize aqueous waste with 1 M HCl before incineration. Organic waste must be stored in flame-resistant containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.